![molecular formula C23H21FN4O3 B2726174 methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 946253-64-1](/img/structure/B2726174.png)
methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a bicyclic heterocycle containing a pyrazole ring fused with a pyridazine ring . This core is substituted with a 4-fluorophenyl group, an isopropyl group, and a methyl benzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine core suggests that the molecule may have a planar structure in this region. The 4-fluorophenyl, isopropyl, and methyl benzoate groups would extend from this core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyrazolo[3,4-d]pyridazine core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Scientific Research Applications
Heterocyclic Compound Synthesis
- Research has demonstrated the utility of related compounds in the synthesis of heterocyclic systems, such as pyridazinones, pyrimidinones, and pyrazoles, which are pivotal in the development of new drugs and materials. For example, derivatives of pyrazolopyrimidinones have been synthesized and evaluated for their potential in treating various diseases, indicating the broad applicability of such molecular scaffolds in medicinal chemistry (Giovannoni et al., 2006).
Drug Efficacy and Molecular Docking
- The synthesis of novel pyrazoles and their precursors highlights the ongoing search for effective therapeutic agents. These studies often include in silico, in vitro, and cytotoxicity validations to ascertain the biological activities of the synthesized compounds, underscoring the intersection of organic synthesis, computational chemistry, and pharmacology in the quest for new drugs (Thangarasu et al., 2019).
Phosphodiesterase Inhibitors
- Innovative approaches in the synthesis of pyrazolopyrimidopyridazinones have been explored for the development of selective phosphodiesterase inhibitors, which are critical for treating various disorders, including erectile dysfunction. This research not only contributes to our understanding of enzyme inhibition but also offers a pathway for creating more effective and selective therapeutic agents (Li et al., 2016).
Antimicrobial and Antioxidant Activities
- The exploration of heterocyclic compounds extends to their potential antimicrobial and antioxidant properties. By synthesizing and screening various derivatives, researchers aim to identify new compounds that can combat microbial resistance and oxidative stress, further illustrating the versatility of these molecular frameworks in addressing a wide range of health-related issues (Flefel et al., 2018).
Future Directions
properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-14(2)20-19-12-25-28(18-10-8-17(24)9-11-18)21(19)22(29)27(26-20)13-15-4-6-16(7-5-15)23(30)31-3/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLHHJEWWXGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.